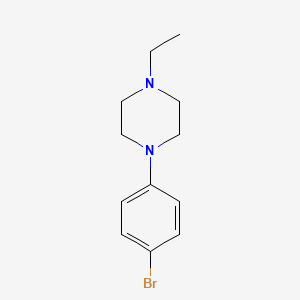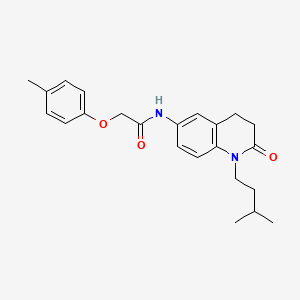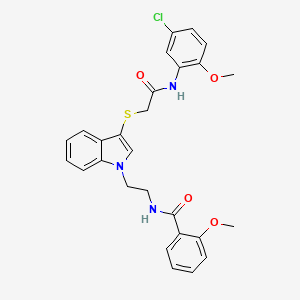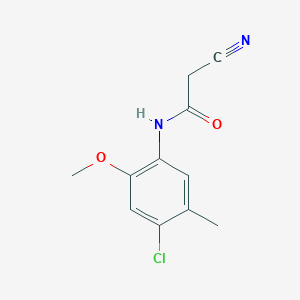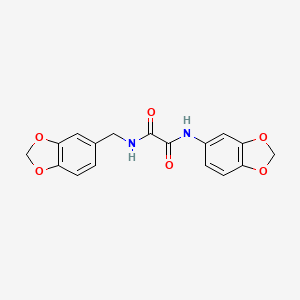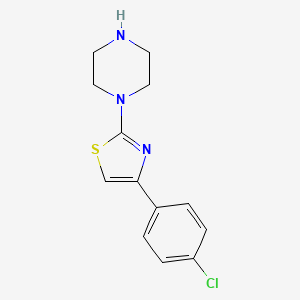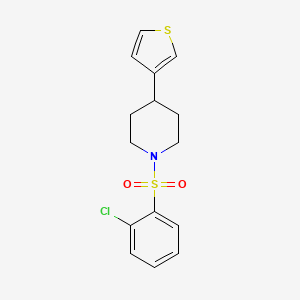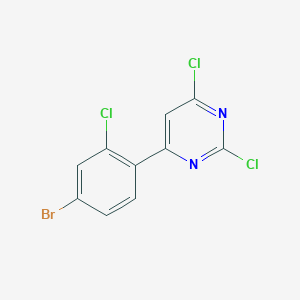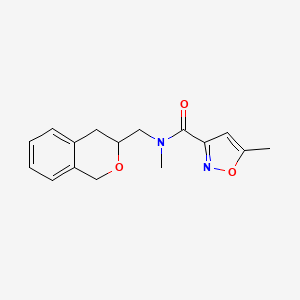
N,N,2-trimethyl-3-oxobutane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-trimethyl-3-oxobutane-2-sulfonamide is a chemical compound with the CAS Number: 1892464-75-3 . It has a molecular weight of 193.27 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The Inchi Code for this compound is 1S/C7H15NO3S/c1-6(9)7(2,3)12(10,11)8(4)5/h1-5H3 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 193.27 .Scientific Research Applications
Photolytic Properties in Medicinal Chemistry
Sulfonamides, including derivatives similar to N,N,2-trimethyl-3-oxobutane-2-sulfonamide, have shown significant potential in medicinal chemistry, particularly in photolytic reactions. Aoki et al. (2009) studied the photolysis of a sulfonamide bond in metal complexes, revealing that sulfonamides can undergo photoinduced cleavage, resulting in products with enhanced fluorescence emissions. This property could be valuable in the development of diagnostic tools and therapeutic applications where controlled photolysis is crucial (Aoki et al., 2009).
Sulfonamide as a Functional Group in Organic Synthesis
In organic synthesis, sulfonamides like this compound serve as important functional groups. Králová et al. (2019) explored the rearrangement of sulfonamides, leading to the formation of pyrrolidin-3-ones. Such transformations highlight the versatility of sulfonamides in synthesizing a range of organic compounds, which can have various applications in pharmaceuticals and material sciences (Králová et al., 2019).
Antimicrobial and Inhibitory Effects
The antimicrobial properties of sulfonamides, including compounds like this compound, have been a subject of research. Azzam et al. (2020) synthesized N-sulfonamide 2-pyridone derivatives that showed significant antimicrobial activities and the ability to inhibit key enzymes, highlighting the potential of sulfonamides in developing new antibacterial agents (Azzam et al., 2020).
Applications in Environmental Sciences
Sulfonamides like this compound are also significant in environmental sciences. Sharma et al. (2006) investigated the oxidation of sulfonamide antimicrobials by ferrate(VI), an environmentally friendly oxidant. Their findings suggest potential applications in water treatment and pollution control, where sulfonamides could be removed or converted into less toxic byproducts (Sharma et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
N,N,2-trimethyl-3-oxobutane-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-6(9)7(2,3)12(10,11)8(4)5/h1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJWGSFZZVOUCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2354239.png)
